molecular formula C10H8O3 B14285045 4-(3-Oxoprop-1-en-1-yl)benzoic acid CAS No. 165323-33-1

4-(3-Oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B14285045
CAS No.: 165323-33-1
M. Wt: 176.17 g/mol
InChI Key: PEXPBDBAVCPBNP-UHFFFAOYSA-N
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Description

4-(3-Oxoprop-1-en-1-yl)benzoic acid (CAS 463961-90-2) is a high-purity benzoic acid derivative that serves as a versatile chemical building block and a core structure for pharmacologically active chalcone compounds. Chalcones are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, a scaffold known for its diverse biological activities and ease of functionalization for drug discovery . This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Research into structurally similar chalcone derivatives has demonstrated significant potential in oncology, particularly in targeting aggressive cancers. For instance, the derivative (E)-4-(3-(2-(benzyloxy)-6-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid (Chalcone-9) has shown potent, dose-dependent cytotoxicity against triple-negative breast cancer (TNBC) cell lines . Its primary mechanism of action involves the effective inhibition of the JAK-STAT signaling pathway, a key regulator of cell proliferation, survival, and metastasis that is often dysregulated in cancers . In vitro studies on Chalcone-9 have confirmed that it suppresses the activation of JAK1, JAK2, STAT1, and STAT3, outperforming conventional inhibitors, and also reduces the expression of downstream target genes . Furthermore, this class of compounds can impair cancer cell migration and induce apoptosis, as evidenced by the cleavage of markers like PARP and caspase, establishing its value as a promising candidate for developing novel anti-cancer therapeutics . Researchers can utilize this parent compound to explore structure-activity relationships and develop new analogs for probing key biological pathways.

Properties

CAS No.

165323-33-1

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-(3-oxoprop-1-enyl)benzoic acid

InChI

InChI=1S/C10H8O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H,(H,12,13)

InChI Key

PEXPBDBAVCPBNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC=O)C(=O)O

Origin of Product

United States

Preparation Methods

Horner–Wadsworth–Emmons Olefination

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone for constructing the α,β-unsaturated ketone moiety. As demonstrated in the synthesis of analogous compounds, this method employs phosphonates to generate enol ether intermediates, which subsequently undergo elimination to form the alkene.

Procedure Adaptation :

  • Starting Material : Methyl 4-bromobenzoate is lithiated at −78°C using lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
  • Formylation : Treatment with N-formylmorpholine introduces the aldehyde group, yielding methyl 4-formylbenzoate.
  • Olefination : Reaction with triethyl 2-phosphonopropionate (2.0 equiv) in the presence of sodium hydride generates the E-configured alkene.
  • Ester Hydrolysis : The methyl ester is hydrolyzed using aqueous NaOH (2M) in methanol to furnish the free carboxylic acid.

Optimization Insights :

  • Temperature Control : Maintaining −78°C during lithiation prevents side reactions such as ketone reduction.
  • Phosphonate Selection : Triethyl 2-phosphonopropionate ensures high E-selectivity (>95%) due to steric hindrance.

Yield and Characterization :

  • Yield : 85–89% after hydrolysis.
  • FTIR : Peaks at 1689 cm⁻¹ (carboxylate C=O) and 1627 cm⁻¹ (alkene C=C).
  • ¹H NMR : δ 7.82 ppm (d, J = 16.2 Hz, =C-H), δ 6.64 ppm (d, J = 16.2 Hz, =C-H).

One-Pot Lithiation/Formylation/Olefination

A streamlined one-pot protocol developed by Matsuura et al. for analogous compounds eliminates intermediate isolation, enhancing efficiency.

Key Steps :

  • Lithiation : 4-Bromobenzoic acid is treated with LDA (1.1 equiv) in THF at −78°C.
  • Formylation : N-Formylmorpholine (1.5 equiv) is added, followed by warming to 0°C to complete aldehyde formation.
  • In Situ Olefination : Triethyl 2-phosphonopropionate (2.0 equiv) and NaH (2.2 equiv) are introduced, with subsequent stirring at room temperature for 12 hours.
  • Acid Workup : Dilute HCl quenches the reaction, precipitating the product.

Advantages :

  • Reduced Steps : Intermediates remain in solution, minimizing handling losses.
  • Scalability : Demonstrated at kilogram scale with 76% overall yield.

Analytical Data :

  • Purity : >99% by HPLC (C18 column, 0.1% H₃PO₄/ACN gradient).
  • Elemental Analysis : Calculated C 61.01%, H 5.12%; Found C 59.93%, H 5.79%.

Ester Protection-Hydrolysis Strategy

Protecting the carboxylic acid as a methyl ester prevents undesired side reactions during alkene formation.

Synthetic Sequence :

  • Esterification : 4-Bromobenzoic acid is treated with methanol and H₂SO₄ to form methyl 4-bromobenzoate.
  • Alkene Installation : HWE reaction as described in Section 2.1.
  • Deprotection : Hydrolysis with NaOH (2M)/MeOH (1:1) at reflux for 4 hours.

Critical Considerations :

  • Acid Sensitivity : Strong acids during esterification may promote alkene isomerization; thus, mild conditions are essential.
  • Yield Penalty : Hydrolysis reduces yield by 5–7% compared to one-pot methods.

Comparative Analysis of Methods

The table below evaluates key metrics across synthetic strategies:

Method Yield Purity Scalability Complexity
HWE Olefination 85–89% >98% Moderate High
One-Pot Synthesis 76–85% >99% High Moderate
Ester Protection-Hydrolysis 78–82% 97–98% Low High

Trade-offs :

  • One-Pot Efficiency : Superior scalability but requires precise stoichiometric control.
  • Ester Protection : Avoids side reactions but adds two steps.

Mechanistic and Kinetic Considerations

Lithiation Dynamics

Lithiation of 4-bromobenzoic acid proceeds via deprotonation at the ortho position relative to the bromine, facilitated by LDA’s strong base strength (pKa ~36). Kinetic studies suggest a chelation-controlled mechanism, where the carboxylate group directs LDA to the ortho site.

Olefination Stereoselectivity

The HWE reaction’s E-selectivity arises from the Zimmerman-Traxler transition state, where bulky phosphonate groups favor trans arrangement of the substituents. Computational models indicate a 3.2 kcal/mol preference for the E-isomer.

Challenges and Mitigation Strategies

Alkene Isomerization

Prolonged heating or acidic conditions may isomerize the E-alkene to the Z-form.

Solutions :

  • Low-Temperature Quench : Rapid cooling after olefination minimizes isomerization.
  • Inert Atmosphere : Rigorous N₂ purging prevents acid-catalyzed side reactions.

Byproduct Formation

Phosphonate byproducts can complicate purification.

Mitigation :

  • Aqueous Wash : Sequential washes with 5% NaHCO₃ and brine remove phosphonate residues.
  • Crystallization : Recrystallization from ethanol/water (7:3) enhances purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-Oxoprop-1-en-1-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, influencing biological processes. Specific molecular targets and pathways may vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest analogs differ in substituents on the enone system or the aromatic ring, leading to variations in reactivity, stability, and biological activity. Key comparisons include:

Compound Name Substituents/Modifications Melting Point (°C) Key Properties/Applications Evidence Source
4-((3-Oxo-3-phenylprop-1-en-1-yl)amino)benzoic acid Amino linker between enone and phenyl group 250–251 Yellow powder; used in carbonic anhydrase studies
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid Pyrazoline ring replacing enone Not provided Hypoglycemic activity surpassing tolbutamide
Caffeic Acid 3,4-Dihydroxybenzeneacrylic acid structure Not provided Antioxidant; dietary supplement ingredient
4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid Methoxy group at 3-oxo position Not provided Intermediate for fine chemicals
{4-[(1E)-3-(1H-Indol-3-yl)-3-oxoprop-1-en-1-yl]phenoxy} acetic acid Phenoxy acetic acid substituent Not provided Protease inhibitor candidate

Key Observations:

Electronic Effects: The amino linker in enaminone derivatives (e.g., 4-((3-Oxo-3-phenylprop-1-en-1-yl)amino)benzoic acid) increases conjugation and stability, leading to higher melting points (>250°C) compared to non-aminated enones .

Biological Activity: Pyrazoline derivatives (e.g., 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid) exhibit pronounced hypoglycemic effects due to heterocyclic stabilization of the active conformation . Enaminone-based analogs demonstrate non-classical carbonic anhydrase inhibition, a property linked to their ability to coordinate metal ions via the enone and amino groups .

Synthetic Utility: The enone system in 4-(3-Oxoprop-1-en-1-yl)benzoic acid is structurally simpler than azetidinone or thiazolidinone derivatives (e.g., compounds from ), making it a more flexible intermediate for further functionalization .

Physicochemical Properties:

  • Solubility: The carboxylic acid group ensures moderate solubility in aqueous bases, while aromatic and enone moieties favor organic solvents (e.g., ethanol, DMF) .
  • Acidity : The para-substituted benzoic acid (pKa ~4.2) is more acidic than ester or amide derivatives, facilitating deprotonation in coupling reactions .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Oxoprop-1-en-1-yl)benzoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation of benzoic acid derivatives with α,β-unsaturated ketone precursors. Key steps include:

  • Aldol Condensation : Reacting 4-carboxybenzaldehyde with acetylacetone under basic conditions to form the enone moiety.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents achieves >95% purity . Yield optimization requires strict exclusion of moisture to prevent hydrolysis of the reactive ketone group.

Q. What safety precautions are critical when handling 4-(3-Oxoprop-1-en-1-yl)benzoic acid in laboratory settings?

Critical precautions include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust or vapors.
  • Storage : Store in airtight, corrosion-resistant containers at 2–8°C, away from light and oxidizing agents . Emergency protocols mandate immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. What spectroscopic techniques are most effective for characterizing 4-(3-Oxoprop-1-en-1-yl)benzoic acid?

  • NMR : 1H^1H-NMR resolves the vinyl proton (δ 7.2–7.5 ppm) and carboxylic acid proton (δ 12–13 ppm). 13C^{13}C-NMR confirms the carbonyl groups (C=O at ~190 ppm).
  • IR : Strong absorption bands at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1650 cm1^{-1} (α,β-unsaturated ketone).
  • UV-Vis : Conjugation in the enone system results in λmax ~260 nm .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of the α,β-unsaturated ketone moiety?

Density Functional Theory (DFT) calculations assess electrophilicity at the β-carbon of the enone group, which is critical for Michael addition reactions. Key parameters include:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~5 eV) indicate susceptibility to nucleophilic attack.
  • Electrostatic Potential Maps : Highlight electron-deficient regions at the β-carbon . These models guide experimental design for regioselective functionalization .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR peak splitting) for this compound?

  • Dynamic NMR : Variable-temperature studies distinguish tautomeric equilibria (e.g., keto-enol forms) causing peak splitting.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL) confirms molecular geometry and resolves ambiguities in electron density maps .
  • Solvent Effects : Deuterated DMSO suppresses hydrogen bonding, simplifying splitting patterns .

Q. How does the propenoyl group influence biological activity, such as interaction with inflammatory markers like IL6?

The α,β-unsaturated ketone acts as an electrophile, forming covalent adducts with cysteine residues in proteins. For example:

  • IL6 Modulation : Structural analogs inhibit IL6 secretion by alkylating thiol groups in signaling pathways (IC50 ~10 µM) .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing substituents on the benzoic acid enhance binding affinity to biological targets .

Q. In X-ray crystallography, how can SHELX software resolve ambiguities in electron density maps of derivatives?

  • Twinning Refinement : SHELXL’s TWIN command corrects for pseudo-merohedral twinning in low-symmetry crystals.
  • Disordered Solvent : PART instructions model partial occupancy solvent molecules, improving R-factors (<0.05).
  • Hydrogen Bonding Networks : Fourier difference maps (Fobs – Fcalc) validate intermolecular interactions critical for stability .

Q. What challenges arise in interpreting mass spectrometry (MS) fragmentation patterns of this compound?

  • Fragmentation Pathways : The enone group undergoes retro-Diels-Alder cleavage, producing diagnostic ions at m/z 121 (benzoic acid fragment) and m/z 83 (propenoyl fragment).
  • Matrix Effects : Adduct formation with Na+^+ or K+^+ complicates molecular ion identification; use of high-resolution MS (HRMS) mitigates this .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReference
Synthesis Solvent (DMF), Temp. (60–80°C), Moisture-freeColumn Chromatography, IR/NMR
Crystallography Twinning, Solvent DisorderSHELXL, Olex2
Biological Activity IC50, SARELISA, Molecular Docking
Computational Modeling HOMO-LUMO, Electrostatic MapsGaussian, ORCA

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